molecular formula C41H46ClN5O9 B11928510 FM-red

FM-red

Cat. No.: B11928510
M. Wt: 788.3 g/mol
InChI Key: AYCLQMGPYXYAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FM-red, also known as PSH-red, is a red-emitting and environment-sensitive fluorescent probe. It is primarily used for selectively detecting and labeling protein thiols. This compound is particularly useful in imaging protein sulfhydryl groups in live cells and in vivo, as well as measuring the redox states of thioredoxin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FM-red involves the reaction of specific aromatic amines with aldehydes under controlled conditions to form the desired fluorescent probe. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the formation of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: FM-red undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiol derivatives, while reduction may produce reduced thiol forms .

Scientific Research Applications

FM-red has a wide range of scientific research applications, including:

Mechanism of Action

FM-red exerts its effects by binding to protein thiols, which results in a red-emitting fluorescence. The binding occurs through a specific interaction between the probe and the thiol groups on proteins. This interaction leads to a change in the fluorescence properties of this compound, allowing for the detection and imaging of protein thiols. The molecular targets include thioredoxin and other thiol-containing proteins, and the pathways involved are related to redox regulation and oxidative stress .

Comparison with Similar Compounds

FM-red is unique in its ability to selectively detect and label protein thiols with high sensitivity and specificity. Similar compounds include:

This compound stands out due to its specific application in detecting protein thiols and its environment-sensitive fluorescence properties.

Properties

Molecular Formula

C41H46ClN5O9

Molecular Weight

788.3 g/mol

IUPAC Name

[2-[4-(dimethylamino)phenyl]-4-[2-[4-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]piperidine-1-carbonyl]phenyl]chromen-7-ylidene]-diethylazanium;perchlorate

InChI

InChI=1S/C41H45N5O5.ClHO4/c1-5-44(6-2)31-17-18-33-35(27-36(51-37(33)26-31)28-13-15-30(16-14-28)43(3)4)32-10-7-8-11-34(32)41(50)45-24-21-29(22-25-45)42-38(47)12-9-23-46-39(48)19-20-40(46)49;2-1(3,4)5/h7-8,10-11,13-20,26-27,29H,5-6,9,12,21-25H2,1-4H3;(H,2,3,4,5)

InChI Key

AYCLQMGPYXYAKZ-UHFFFAOYSA-N

Canonical SMILES

CC[N+](=C1C=CC2=C(C=C(OC2=C1)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4C(=O)N5CCC(CC5)NC(=O)CCCN6C(=O)C=CC6=O)CC.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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